p70S6K Scaffold Identity: Parent Compound as Baseline for >500-Fold Potency Optimization
In the foundational Bandarage et al. (2009) study, the unsubstituted parent compound (compound 19) served as the reference scaffold from which all 17 N-1 substituted derivatives (compounds 9–25) were generated and tested against p70S6K [1]. While the parent scaffold exhibited modest inhibition, systematic N-1 alkylation and cycloalkylation yielded improvements spanning over two orders of magnitude: the N-methyl analog (compound 9) showed Ki 0.54 µM; N-cyclobutyl (compound 13), N-cyclopentyl (compound 14), and N-cyclohexyl (compound 15) derivatives achieved Ki <20 nM; and 5-amino/5-hydroxy derivatives (compounds 26 and 27) reached Ki <1 nM with >100-fold selectivity over PKA, ROCK, and GSK-3β [1]. This establishes the parent compound as an essential procurement starting point for SAR-driven optimization, not as a final, high-potency tool compound.
| Evidence Dimension | p70S6K inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Parent scaffold (compound 19): modest inhibition; exact Ki not determined in original publication—serves as baseline for SAR exploration |
| Comparator Or Baseline | Compound 9 (N-methyl): Ki 0.54 µM; Compound 13 (N-cyclobutyl): Ki <20 nM; Compounds 26/27 (5-substituted): Ki <1 nM |
| Quantified Difference | >500-fold improvement in p70S6K potency achievable through N-1 and 5-position substitution relative to the parent scaffold baseline |
| Conditions | In vitro kinase inhibition assay using recombinant p70S6K; Ki determined via ATP-competitive binding (Bandarage et al., 2009, Table 1) |
Why This Matters
Procuring the parent scaffold grants access to the full N-1 substitution SAR space, enabling optimization from micromolar to sub-nanomolar potency—an option precluded by pre-substituted analogs.
- [1] Bandarage U, Hare B, Parsons J, Pham L, Marhefka C, Bemis G, Tang Q, Moody CS, Rodems S, Shah S, Adams C, Bravo J, Charonnet E, Savic V, Come JH, Green J. 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: potent and selective p70S6 kinase inhibitors. Bioorg Med Chem Lett. 2009 Sep 1;19(17):5191-4. Table 1. View Source
